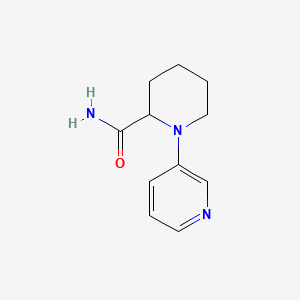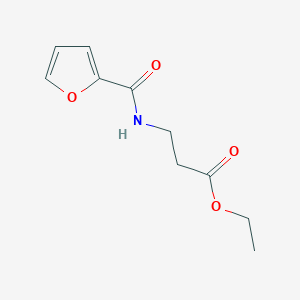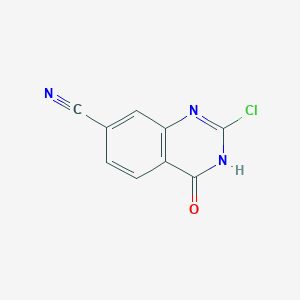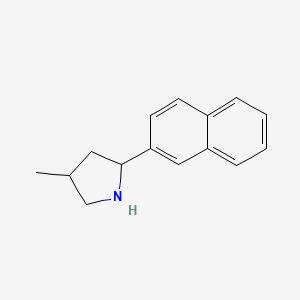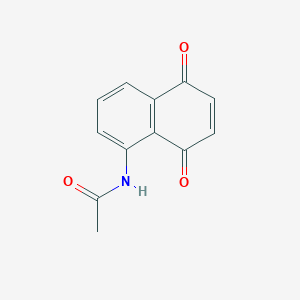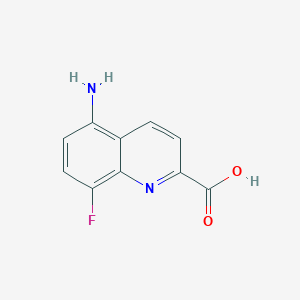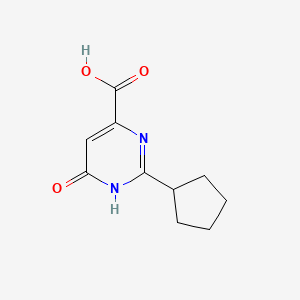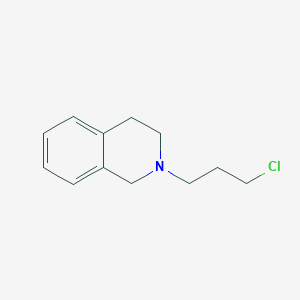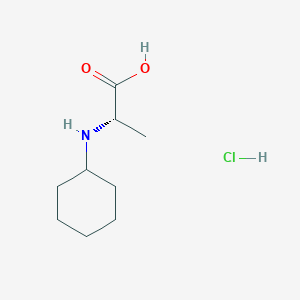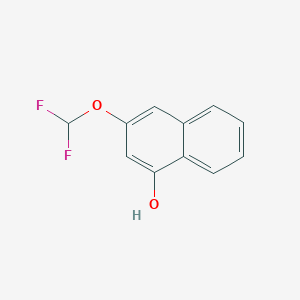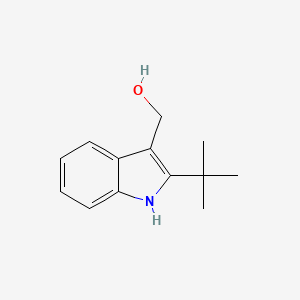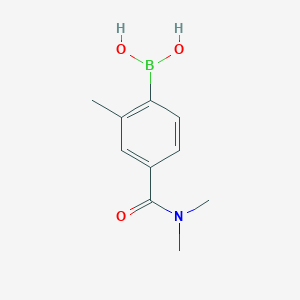
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl group and a methyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid typically involves the reaction of 4-bromo-2-methylphenylboronic acid with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The dimethylcarbamoyl group enhances the compound’s stability and reactivity, allowing it to effectively interact with its targets.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the dimethylcarbamoyl and methyl groups.
4-(Carbamoyl)-2-methylphenylboronic Acid: A closely related compound with a carbamoyl group instead of a dimethylcarbamoyl group.
2-Methylphenylboronic Acid: Another similar compound with a methyl group but without the dimethylcarbamoyl group.
Uniqueness: 4-(Dimethylcarbamoyl)-2-methylphenylboronic Acid stands out due to the presence of both the dimethylcarbamoyl and methyl groups, which confer unique reactivity and stability properties. These features make it particularly useful in applications requiring precise control over chemical reactivity and stability.
Properties
Molecular Formula |
C10H14BNO3 |
|---|---|
Molecular Weight |
207.04 g/mol |
IUPAC Name |
[4-(dimethylcarbamoyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c1-7-6-8(10(13)12(2)3)4-5-9(7)11(14)15/h4-6,14-15H,1-3H3 |
InChI Key |
WJHRWLGLPHMHMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
